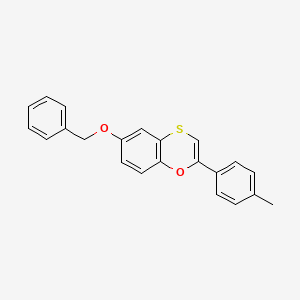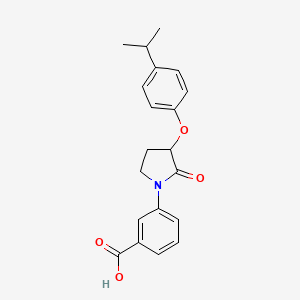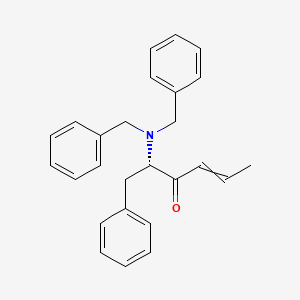
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one is a chiral compound with a complex structure that includes a dibenzylamino group, a phenyl group, and a hex-4-en-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hex-4-en-3-one Backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Dibenzylamino Group: This is typically done through a nucleophilic substitution reaction where a dibenzylamine is reacted with an appropriate leaving group on the hex-4-en-3-one backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group may play a crucial role in binding to these targets, while the phenyl and hex-4-en-3-one moieties contribute to the overall binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-ol: Similar structure but with an alcohol group instead of a ketone.
(2S)-2-(dibenzylamino)-1-phenylhexane: Lacks the double bond present in the hex-4-en-3-one backbone.
(2S)-2-(dibenzylamino)-1-phenylbutane: Shorter carbon chain compared to hex-4-en-3-one.
Uniqueness
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
648895-39-0 |
|---|---|
Fórmula molecular |
C26H27NO |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one |
InChI |
InChI=1S/C26H27NO/c1-2-12-26(28)25(19-22-13-6-3-7-14-22)27(20-23-15-8-4-9-16-23)21-24-17-10-5-11-18-24/h2-18,25H,19-21H2,1H3/t25-/m0/s1 |
Clave InChI |
FAADAJVNZWTCKI-VWLOTQADSA-N |
SMILES isomérico |
CC=CC(=O)[C@H](CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
CC=CC(=O)C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12609527.png)
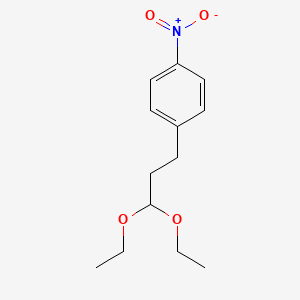
![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)
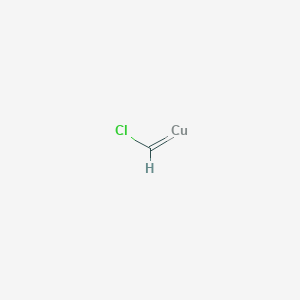
![1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12609559.png)

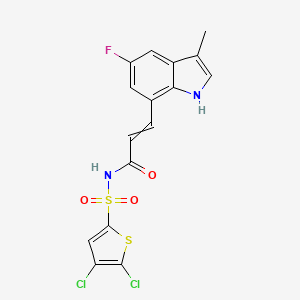
![Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]-](/img/structure/B12609578.png)
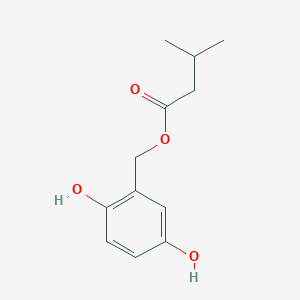

![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)
![6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one](/img/structure/B12609608.png)
